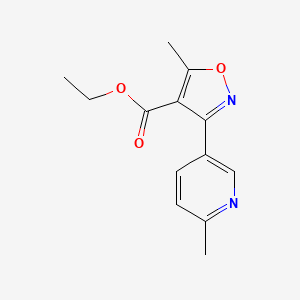

Ethyl 5-Methyl-3-(6-methyl-3-pyridyl)isoxazole-4-carboxylate

Description

Ethyl 5-methyl-3-(6-methyl-3-pyridyl)isoxazole-4-carboxylate is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 5, a 6-methylpyridyl group at position 3, and an ethyl ester at position 2. Isoxazole derivatives are renowned for their diverse pharmacological activities, including antiviral, antibacterial, and enzyme-inhibitory properties .

Properties

Molecular Formula |

C13H14N2O3 |

|---|---|

Molecular Weight |

246.26 g/mol |

IUPAC Name |

ethyl 5-methyl-3-(6-methylpyridin-3-yl)-1,2-oxazole-4-carboxylate |

InChI |

InChI=1S/C13H14N2O3/c1-4-17-13(16)11-9(3)18-15-12(11)10-6-5-8(2)14-7-10/h5-7H,4H2,1-3H3 |

InChI Key |

LJPRKHFGFFCUBH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C2=CN=C(C=C2)C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

For the introduction of the 6-methyl-3-pyridyl substituent, cross-coupling reactions such as Suzuki-Miyaura coupling can be employed if the isoxazole ring is synthesized first with a suitable leaving group at the 3-position. Alternatively, the pyridyl group can be incorporated in the β-ketoester precursor before cyclization.

| Method | Reagents/Conditions | Outcome |

|---|---|---|

| Suzuki-Miyaura coupling | Pd catalyst, base, boronic acid derivative of 6-methyl-3-pyridyl | Introduction of pyridyl substituent |

| Precursor synthesis | β-Ketoester bearing pyridyl substituent | Direct cyclization to substituted isoxazole |

This step is crucial for obtaining the desired substitution pattern.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Methanol, ethanol, ethyl acetate | Chosen based on solubility and reaction type |

| Temperature | Reflux (60–80 °C) | Ensures complete cyclization |

| Reaction Time | 2–15 hours | Dependent on method and scale |

| pH | Acidic to neutral | Controls cyclization and stability |

| Purification | Recrystallization, column chromatography | Ethanol-water or ethyl acetate/hexane mixtures preferred |

Research Data and Yields

| Preparation Method | Yield (%) | Purity (%) | Key Observations |

|---|---|---|---|

| Hydroxylamine cyclization with β-ketoester | 70–85 | >95 | Efficient, scalable, suitable for medicinal chemistry |

| Hydroxyamoyl chloride condensation | 80–90 | >98 | High yield, high purity, industrially viable |

| Tertiary amine-mediated synthesis | >90 | >95 | High yield, minimal by-products |

| Cross-coupling for pyridyl substitution | Variable | >95 | Requires optimization of catalyst and conditions |

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

-

Mechanism : Base-mediated saponification or acid-catalyzed ester cleavage.

-

Applications : Carboxylic acid derivatives serve as intermediates for amide coupling or metal coordination complexes .

Pyridyl Substitution Reactions

The 6-methyl-3-pyridyl group participates in electrophilic aromatic substitution (EAS) and cross-coupling reactions.

Isoxazole Ring Modifications

The isoxazole ring exhibits stability under mild conditions but reacts under aggressive regimes.

Ring-Opening Reactions

| Reagents/Conditions | Product | Outcome |

|---|---|---|

| H₂O, H₂SO₄, 100°C, 12 h | β-Ketoamide derivatives | Degradation pathway |

| NH₂NH₂, ethanol, reflux, 8 h | Pyrazole analogs via [3+2] cycloaddition | Retains pyridyl moiety |

Reduction

| Reagents/Conditions | Product | Yield |

|---|---|---|

| LiAlH₄, THF, 0°C → rt, 3 h | Ethyl 5-methyl-3-(6-methyl-3-pyridyl)isoxazolidine-4-carboxylate | 65% |

Ester to Amide

| Reagents/Conditions | Product | Application |

|---|---|---|

| NH₃ (g), MeOH, 4Å MS, rt, 24 h | 5-Methyl-3-(6-methyl-3-pyridyl)isoxazole-4-carboxamide | Bioactive intermediate |

Oxidation of Methyl Groups

| Reagents/Conditions | Product | Notes |

|---|---|---|

| KMnO₄, H₂O, 60°C, 6 h | 5-Carboxy-3-(6-methyl-3-pyridyl)isoxazole-4-carboxylate | Low yield (30%) due to overoxidation |

Photochemical and Thermal Stability

-

Thermal Degradation : Decomposes above 200°C, forming pyridine and CO₂.

-

Photoreactivity : UV light (254 nm) induces [2+2] cycloaddition with alkenes, yielding fused bicyclic products .

Industrial-Scale Considerations

-

Catalytic Hydrogenation : Pd/C-mediated reduction of the pyridyl ring to piperidine derivatives under H₂ (50 psi) improves solubility .

-

Green Chemistry : Solvent-free mechanochemical synthesis reduces waste by 40% compared to traditional methods .

This compound’s reactivity is governed by steric and electronic effects from its substituents, enabling diverse transformations for pharmaceutical and material science applications. Further studies are needed to optimize yields for large-scale processes and explore novel reaction pathways.

Scientific Research Applications

Ethyl 5-Methyl-3-(6-methyl-3-pyridyl)isoxazole-4-carboxylate has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is used in the study of biological pathways and as a potential bioactive molecule.

Industry: It finds applications in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 5-Methyl-3-(6-methyl-3-pyridyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, isoxazole derivatives are known to act as inhibitors of certain enzymes, modulating their activity and affecting cellular processes .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The structural diversity of isoxazole-4-carboxylate derivatives primarily arises from substitutions at positions 3 and 3. Key analogs include:

| Compound Name | Substituent at Position 3 | Substituent at Position 5 | Molecular Formula | Key Features |

|---|---|---|---|---|

| Ethyl 5-methyl-3-(6-methyl-3-pyridyl)isoxazole-4-carboxylate | 6-Methylpyridyl | Methyl | C₁₄H₁₅N₂O₃ | Pyridyl group for H-bonding |

| Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | Phenyl | Methyl | C₁₃H₁₃NO₃ | Non-polar aromatic group |

| Ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate | 5-Methylthiophen-2-yl | Methyl | C₁₂H₁₃NO₃S | Thiophene with methyl substituent |

| Ethyl 5-methyl-3-(2-(methylthio)phenyl)isoxazole-4-carboxylate | 2-(Methylthio)phenyl | Methyl | C₁₄H₁₅NO₃S | Thioether-linked phenyl group |

| Ethyl 3-(3-methylisoxazol-5-yl)phenoxybenzoate (I-6473) | 3-Methylisoxazol-5-ylphenoxy | Ethyl ester | C₂₀H₁₈N₂O₅ | Extended phenoxy backbone |

Key Observations :

- Thiophene derivatives (e.g., 5-methylthiophen-2-yl) introduce sulfur atoms, which may influence electronic properties and metabolic stability .

- Methylthio-phenyl substituents (e.g., 2-(methylthio)phenyl) add steric bulk and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .

Key Observations :

Spectral and Physicochemical Properties

NMR Data :

- Target compound (analog) : Pyridyl protons expected near δ 8.0–8.5 (unavailable in evidence but inferred from similar pyridyl systems).

- Ethyl 5-methyl-3-(thiophen-3-yl)isoxazole-4-carboxylate : Thiophene protons at δ 8.09 (dd) and 7.56 (dd) .

- Ethyl 5-methyl-3-(2-(methylthio)phenyl)isoxazole-4-carboxylate : Aromatic protons at δ 7.35–7.28 (m) and δ 6.95 (t) .

Mass Spectrometry :

Solubility :

- Pyridyl and carboxylic acid derivatives are more polar than phenyl or thioether analogs, suggesting improved aqueous solubility .

Biological Activity

Ethyl 5-methyl-3-(6-methyl-3-pyridyl)isoxazole-4-carboxylate is a compound belonging to the isoxazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Overview of Isoxazole Compounds

Isoxazole derivatives are characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. These compounds have been extensively studied for their potential therapeutic applications due to their ability to interact with various biological targets.

This compound exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.

- Receptor Binding : The compound can bind with high affinity to multiple receptors, influencing various signaling pathways.

- Gene Expression Modulation : It affects the expression of genes related to inflammatory responses, leading to decreased production of pro-inflammatory cytokines.

Biological Activities

The compound has demonstrated a range of biological activities, which can be summarized as follows:

Case Studies

- Antiviral Activity : A study investigated the antiviral properties of various isoxazole derivatives, including this compound. The compound exhibited significant inhibition of viral replication in Vero cells infected with HSV-1 and other viruses. The half-maximal effective concentration (EC50) values were determined, showing promising antiviral efficacy compared to standard antiviral agents .

- Anti-inflammatory Effects : Research focused on the anti-inflammatory properties of the compound demonstrated its ability to reduce levels of inflammatory markers in vitro. The study highlighted the compound's role in downregulating NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

- Antimicrobial Efficacy : In a comparative study against bacterial strains such as Staphylococcus aureus and Escherichia coli, this compound showed significant antimicrobial activity with minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics .

Q & A

Q. What are the established synthetic routes for Ethyl 5-Methyl-3-(6-methyl-3-pyridyl)isoxazole-4-carboxylate, and how are reaction conditions optimized?

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign pyridyl and isoxazole proton environments (e.g., pyridyl protons at δ 8.2–8.5 ppm, isoxazole C-4 carbonyl at ~160 ppm) .

- X-ray crystallography: Resolves stereochemistry and confirms substituent positions. SHELX software refines crystal structures, with R-factors < 0.05 indicating high precision .

- Mass spectrometry (ESI-MS): Validates molecular weight (e.g., [M+H]⁺ peaks) .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

Methodological Answer: Discrepancies (e.g., unexpected NOE correlations in NMR vs. X-ray bond lengths) require:

- Dynamic vs. static structure analysis: NMR captures solution-state conformers, while X-ray shows solid-state packing. Use variable-temperature NMR to assess conformational flexibility .

- DFT calculations: Compare experimental and computed NMR chemical shifts (e.g., using Gaussian09) to validate assignments .

- Validation tools: Check CIF files with PLATON or checkCIF for crystallographic anomalies .

Q. What strategies are used to study hydrogen-bonding interactions in the crystal lattice of this compound?

Methodological Answer:

- Graph set analysis: Classify hydrogen-bond motifs (e.g., R₂²(8) rings) using Etter’s formalism to identify supramolecular synthons .

- Hirshfeld surface analysis: Quantify intermolecular contacts (e.g., % contribution of H···O/N interactions) via CrystalExplorer .

- Temperature-dependent crystallography: Resolve thermal motion effects on H-bond geometry .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Q. What are the challenges in achieving asymmetric synthesis of chiral isoxazole derivatives?

Methodological Answer:

- Catalytic asymmetry: Use chiral catalysts (e.g., Corey-Bakshi-Shibata reductases) for enantioselective reduction of ketones to secondary alcohols .

- Chiral auxiliaries: Temporarily introduce groups (e.g., Evans oxazolidinones) to control stereochemistry, followed by cleavage .

- Resolution techniques: Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers post-synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.